An In-depth Technical Guide to 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: Core Properties and Derivatives
An In-depth Technical Guide to 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: Core Properties and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of various pharmaceuticals. Its quinazoline core, adorned with methoxy groups, provides a versatile scaffold for the development of bioactive molecules. This technical guide delves into the fundamental chemical and physical properties of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, details experimental protocols for its synthesis and characterization, and explores the biological activities of its derivatives, offering insights into its potential in drug discovery and development.
Core Properties of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, also known by its CAS number 28888-44-0, is a stable, off-white to slightly yellowish powder.[1] It is a key building block for the synthesis of several alpha-1 adrenergic blockers used as antihypertensives, such as Alfuzosin and Doxazosin.[1][2]
Chemical and Physical Data
The fundamental properties of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione are summarized in the table below, providing a comprehensive overview for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [2][3] |
| Molecular Weight | 222.20 g/mol | [2][3] |
| Appearance | Off-White to slightly yellowish powder | [1] |
| Melting Point | >300 °C | [4][5] |
| Boiling Point | 507.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.312 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water; Sparingly soluble in aqueous acid. | [1][6] |
| pKa | 10.27 ± 0.20 (Predicted) | [4] |
| LogP | 0.23360 | [1] |
| CAS Number | 28888-44-0 | [1][2][3] |
| IUPAC Name | 6,7-dimethoxy-1H-quinazoline-2,4-dione | [2] |
| Synonyms | 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione, Doxazosin Impurity D | [1][2] |
Synthesis and Characterization
The synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can be achieved through various methods. A common approach involves the cyclization of an appropriately substituted anthranilamide derivative.
Experimental Protocol: One-Pot Synthesis
A one-pot synthesis from 2-amino-4,5-dimethoxybenzamide provides an efficient route to the target compound.[7]
Materials:
-
2-amino-4,5-dimethoxybenzamide
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
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Solvent (e.g., Dioxane)
Procedure:
-
To a solution of 2-amino-4,5-dimethoxybenzamide in a suitable solvent, add DMAP and (Boc)₂O.
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Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is then treated with a base, such as sodium methoxide, to facilitate cyclization.
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The crude product is purified by recrystallization or column chromatography to yield 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione as a white solid.[7]
Spectroscopic Characterization
The structure of the synthesized compound is confirmed using various spectroscopic techniques.
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¹H NMR (400 MHz, DMSO-d₆): δ 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H).[7]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8.[7]
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High-Resolution Mass Spectrometry (ESI-HRMS): m/z calculated for C₁₀H₁₁N₂O₄ [M+H]⁺ 223.0713, found: 223.0708.[7]
Biological Significance of Derivatives
While 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione itself is primarily an intermediate, its derivatives exhibit a wide range of biological activities, highlighting the importance of this core structure in medicinal chemistry.
Anticancer Activity
Numerous derivatives of the 6,7-dimethoxyquinazoline scaffold have been investigated for their potential as anticancer agents. These compounds often target key signaling pathways involved in cancer cell proliferation and survival.
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VEGFR-2 Inhibition: Certain novel 6,7-dimethoxyquinazoline derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby inhibiting their growth. Some of these derivatives have also been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2]
Antimicrobial Activity
Derivatives of quinazoline-2,4(1H,3H)-dione have also been explored as potential antimicrobial agents. Researchers have designed and synthesized novel series of these compounds intended to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. Some of these compounds have demonstrated moderate to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Conclusion
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its role as a versatile intermediate in the synthesis of medicinally important molecules. Its core structure is a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical entity. Further exploration of its derivatives is likely to yield new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6,7-Dimethoxyquinazoline-2,4-dione | 28888-44-0 [chemicalbook.com]
